molecular formula C30H58Sn2 B169360 1,4-Bis(tributylstannyl)benzene CAS No. 17151-51-8

1,4-Bis(tributylstannyl)benzene

Cat. No. B169360
CAS RN: 17151-51-8
M. Wt: 656.2 g/mol
InChI Key: RZCMLHJDBZGVSJ-UHFFFAOYSA-N
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Description

1,4-Bis(tributylstannyl)benzene is an organotin compound with the empirical formula C30H58Sn2 . It is used as a reactant in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction .


Synthesis Analysis

The synthesis of 1,4-Bis(tributylstannyl)benzene can be achieved through various methods. One such method involves the reaction of 1,4-Dibromobenzene with Tributyltin chloride . Another method involves the classical Witting-Horner and Sonogashira cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(tributylstannyl)benzene is characterized by a benzene ring with two tributylstannyl groups attached at the 1 and 4 positions . The molecular weight of the compound is 656.20 .


Chemical Reactions Analysis

1,4-Bis(tributylstannyl)benzene is used as a reactant in various chemical reactions. For instance, it is used in the preparation of covalent analogs of DNA base pairs and triplets from 9-benzyl-6-chloropurine via a Stille cross-coupling reaction . It also reacts with glucuronolactone derivatives in the preparation of 3-C-iodomethyl, 6-C-iodomethyl, and 6-C-iodophenyl derivatives as higher iodinated analogs of D-glucose .


Physical And Chemical Properties Analysis

1,4-Bis(tributylstannyl)benzene is a liquid at room temperature . It has a refractive index of 1.522 at 20°C and a density of 1.147 g/mL at 25°C .

Scientific Research Applications

Synthesis and Molecular Structure:

  • Formation of Alkyl Halide Derivatives: Research indicates that 1,4-bis(tributylstannyl)benzene can react with dibromoalkanes to form various alkyl halide derivatives, contributing to the understanding of molecular structures and reactions (Bond et al., 2006).
  • Synthesis of Functionalised Poly-Tetrazoles: This compound has been used to synthesize functionalized poly-tetrazoles, illustrating its utility in creating complex organic molecules (Bethel et al., 1999).

Chemistry and Material Science:

  • Synthesis of Conjugated Trienes, Tetraenes, and Pentaenes: A study demonstrated the stereoselective synthesis of various bis(tributylstannyl) compounds, including hexa-, octa-, and deca-trienes, highlighting its importance in materials chemistry (Burghart et al., 2011).
  • Luminescence and Electrochemistry of Diazaboroles: The compound has been used in the synthesis of diazaboroles, which are important for their luminescent and electrochemical properties (Weber et al., 2006).

Molecular Engineering and Design:

  • Engineering of Molecular Crystals: 1,4-Bis(tributylstannyl)benzene has been instrumental in the development of molecular crystals, demonstrating its role in advanced material design (Khuong et al., 2004).
  • Synthesis of Covalent DNA Base-Pair Analogues: This compound is used in creating covalent analogues of nucleobase-pairs, contributing significantly to the field of bioorganic chemistry (Havelková et al., 2002).

Advanced Organic Synthesis:

  • Synthesis of Thiophene Dioxides: It's instrumental in the synthesis of thiophene 1,1-dioxides, which are significant for their optoelectronic properties (Tsai et al., 2013).
  • Preparation of Alkenes: The compound has been used to prepare various alkenes, showcasing its utility in organic synthesis (Bellina et al., 1994).

Safety And Hazards

1,4-Bis(tributylstannyl)benzene is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed (H301), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), may damage fertility or the unborn child (H360), causes damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410) .

properties

IUPAC Name

tributyl-(4-tributylstannylphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-2,5-6H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCMLHJDBZGVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448650
Record name 1,4-Bis(tributylstannyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(tributylstannyl)benzene

CAS RN

17151-51-8
Record name 1,4-Bis(tributylstannyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17151-51-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
SH Ryu, SJ Choi, JH Seon, B Jo, SM Lee… - Catalysis Science & …, 2020 - pubs.rsc.org
Stille coupling was applied to synthesize microporous organic polymers (MOPs). Metallic Pd was in situ self-supported during the networking of 1,3,6,8-tetrabromopyrene with 1,4-bis(…
Number of citations: 12 pubs.rsc.org
M Havelková, D Dvořák, M Hocek - Tetrahedron, 2002 - Elsevier
The Stille cross-coupling reactions of 1,4- and 1,3-bis(trialkylstannyl)benzenes 2 or 3 with 9-benzyl-6-chloropurine (1) led either to mono-coupled 4- or 3-[(tributylstannyl)phenyl]…
Number of citations: 31 www.sciencedirect.com
DA Siesel - 1994 - elibrary.ru
1-2-Dicyclooctatetraenylethyne,(E)-1, 2-dicyclooctatetraenylethylene and 1, 4-dicyclooctatetraenylbenzene have been prepared through a convergent synthesis by the palladium-…
Number of citations: 0 elibrary.ru
T Kitamura, D Inoue, I Wakimoto, T Nakamura… - Tetrahedron, 2004 - Elsevier
Reaction of (diacetoxyiodo)benzene [PhI(OAc) 2 ] in trifluoromethanesulfonic acid (TfOH) resulted in oligomerization of PhI(OAc) 2 . Quenching with NaBr gave the bromide salts of …
Number of citations: 18 www.sciencedirect.com
S Kilbey, BK Long… - 2015 - apps.dtic.mil
In this STIR project we have investigated the development of a new class of semi-rigid, highly-tailorable copolymeric materials based on purines. Synthetic efforts have been based on …
Number of citations: 2 apps.dtic.mil
Y Wang, ATR Tan, T Mori, T Michinobu - Journal of Materials Chemistry …, 2018 - pubs.rsc.org
One of the most effective molecular design strategies in organic electronics is fluorination. In our research program of benzobisthiadiazole (BBT)-based semiconducting polymers, this …
Number of citations: 28 pubs.rsc.org
J Feng, W Jiang, Z Wang - Chemistry–An Asian Journal, 2018 - Wiley Online Library
Rylene imide dyes have been among the most promising organic semiconducting materials for several years due to their remarkable optoelectronic properties and high chemical/…
Number of citations: 81 onlinelibrary.wiley.com
S Subramaniyan, T Earmme, NM Murari… - Polymer …, 2014 - pubs.rsc.org
New n-type conjugated polymer semiconductors bearing an electron-deficient naphthobisthiazole diimide (NBTDI) moiety have been synthesized and their electronic energy levels, …
Number of citations: 27 pubs.rsc.org
H Liu, S Liu, Y Zhao, J Jiang, X Feng, M Sun, L Yu… - Dyes and …, 2023 - Elsevier
In this work, we designed and synthesized two “A-π-A” structural small molecules based on N-dimethylaminopropyl-1,8-naphthalimide with π-bridge, namely 4,4'-(thiophene-2,5-diyl)bis(…
Number of citations: 1 www.sciencedirect.com
GS Collier, LA Brown, ES Boone, BK Long… - ACS Macro …, 2016 - ACS Publications
The ability to incorporate diverse monomeric building blocks enables the development of advanced polymeric materials possessing a wide range of properties that suits them for myriad …
Number of citations: 9 pubs.acs.org

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